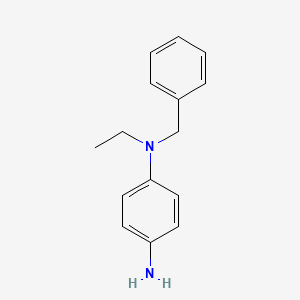

N-Benzyl-N-ethyl-benzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-N-ethyl-benzene-1,4-diamine is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 . It is also known as Benzocaine, which is a local anesthetic commonly used in the medical and dental fields.

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-ethyl-benzene-1,4-diamine consists of a benzene ring with two amine groups at the 1 and 4 positions, and benzyl and ethyl groups attached to the nitrogen atoms .Physical And Chemical Properties Analysis

N-Benzyl-N-ethyl-benzene-1,4-diamine has a molecular weight of 226.32 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the searched resources .Aplicaciones Científicas De Investigación

Organometallic Synthesis

N-Benzyl-N-ethyl-benzene-1,4-diamine and similar compounds have been used in the formation of phenyllithium and ferrocenylenedilithium. These reagents play a crucial role in organometallic syntheses, producing a variety of products in good yield (Rausch & Ciappenelli, 1967).

Corrosion Inhibition

Compounds like N-Benzyl-N-ethyl-benzene-1,4-diamine have been evaluated for their corrosion inhibiting properties. Their application in industries for tasks like pickling of steel and oil well acidization is notable. Their inhibition efficiency in protecting metal surfaces in acidic solutions is significant, often following the Langmuir adsorption isotherm (Singh & Quraishi, 2016).

Spectroscopy and Crystallography

The spectroscopic and structural characterization of compounds similar to N-Benzyl-N-ethyl-benzene-1,4-diamine has been explored. Their synthesis and elucidation through techniques like IR-spectroscopy, UV-spectroscopy, and crystallography offer insights into their electronic structure and physical properties (Kolev et al., 2009).

Electrochemical Applications

These compounds have been synthesized through electrochemical methods, offering a mild and regioselective approach. This synthesis avoids the use of toxic reagents, making it an environmentally friendlier option (Sharafi-kolkeshvandi et al., 2016).

Fluorescence Sensing

Certain derivatives of N-Benzyl-N-ethyl-benzene-1,4-diamine exhibit aggregation-induced emission enhancement (AIEE) characteristics, which are promising for fluorescence sensing applications. Their response to different solvents and the enhanced fluorescence emission in aggregated states highlight their potential in sensing applications (Wu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-N-benzyl-4-N-ethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFBOKSIVYNZSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)